2-Cyano-6-hydroxybenzoic acid
Description
Significance of Benzoic Acid Scaffolds in Molecular Design
The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the synthesis of a diverse range of organic molecules. preprints.orgresearchgate.net Its presence is noted in numerous naturally occurring compounds, and it serves as a crucial starting material for many synthetic bioactive molecules. preprints.orgresearchgate.net The adaptability of the benzoic acid structure allows for the introduction of various functional groups onto the benzene (B151609) ring, which can significantly influence the molecule's biological activity, and physical and chemical properties. ontosight.ai This modularity is a key reason for its widespread use in medicinal chemistry and drug discovery, where modifications to the benzoic acid scaffold can greatly affect a compound's potency and selectivity for specific biological targets. ontosight.aiontosight.ai
Overview of Hydroxybenzoic Acid Derivatives in Advanced Chemical Synthesis
Hydroxybenzoic acid derivatives are a class of organic compounds characterized by a hydroxyl group attached to the benzoic acid backbone. These compounds are prevalent in nature, particularly in plants, and exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net In advanced chemical synthesis, hydroxybenzoic acids and their derivatives are valuable intermediates and synthons. researchgate.net Researchers have explored various synthetic routes to create conjugates of hydroxybenzoic acids with other molecules like amino acids, alcohols, and heterocyclic compounds to generate novel substances with potential therapeutic applications. researchgate.net The position of the hydroxyl group on the benzene ring—ortho, meta, or para—gives rise to different isomers with distinct chemical reactivity and biological functions.
Positioning 2-Cyano-6-hydroxybenzoic Acid within Phenolic Acid Research
Phenolic acids are a broad category of compounds that include hydroxybenzoic acids. Within this research area, molecules with multiple, distinct functional groups are of particular interest due to their potential for unique chemical interactions and applications. This compound is one such molecule, incorporating a carboxylic acid, a hydroxyl group, and a nitrile group on a benzene ring.
Structural Classification and Unique Features of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1243459-67-7 | synquestlabs.comsinfoochem.com |
| Molecular Formula | C8H5NO3 | synquestlabs.comsinfoochem.com |
| Molecular Weight | 163.13 g/mol | sinfoochem.comcymitquimica.com |
| MDL Number | MFCD16999208 | synquestlabs.com |
The presence of three different functional groups offers multiple sites for chemical modification, making this compound a potentially valuable building block in the synthesis of more complex molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl and carboxylic acid groups can undergo esterification and amidation reactions, respectively. This trifunctional nature allows for the construction of diverse molecular architectures.
Table 2: Related Compounds and Derivatives
| Compound Name | Molecular Formula | Key Structural Difference from this compound |
| 2-Cyano-4-ethyl-6-hydroxybenzoic acid | C10H9NO3 | Addition of an ethyl group at the 4-position. nih.gov |
| 2-Cyano-6-hydroxybenzothiazole (B1631455) | C8H4N2OS | The carboxylic acid is replaced by a thiazole (B1198619) ring fused to the benzene ring. nih.gov |
| 2-(10-Heptadecenyl)-6-hydroxybenzoic acid | C24H38O3 | The cyano group is replaced by a long heptadecenyl chain. hmdb.ca |
The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the field of phenolic acid research. Its unique combination of functional groups provides a platform for investigating the interplay of electronic and steric effects on chemical reactivity and molecular interactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-cyano-6-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
OCOIDGPIGZOSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 6 Hydroxybenzoic Acid and Analogues
De Novo Synthetic Routes to 2-Cyano-6-hydroxybenzoic Acid
De novo synthesis, the creation of complex molecules from simpler precursors, is fundamental to accessing the this compound scaffold. wikipedia.orgnih.govslideshare.net These routes focus on building the molecule by strategically introducing the necessary functional groups onto a basic aromatic framework.
Exploration of Established Organic Reactions for Carboxylic Acid and Nitrile Functionalization
The introduction of the carboxylic acid and nitrile functionalities onto an aromatic ring can be achieved through several well-established methods. The choice of reaction often depends on the available starting materials and the desired substitution pattern.
From Aminobenzoic Acids : A common strategy involves the use of aminobenzoic acid precursors. The Sandmeyer reaction is a powerful tool for converting an amino group into a nitrile. For instance, an aminobenzoic acid can be diazotized with nitrous acid, and the resulting diazonium salt can then be treated with a copper(I) cyanide catalyst to yield the corresponding cyanobenzoic acid. scirp.orgscirp.org Careful control of temperature and pH is often necessary to achieve good yields and minimize side reactions like hydroxylation. scirp.orgscirp.org
From Salicylates : Derivatives of salicylic (B10762653) acid, such as methyl salicylate (B1505791), can serve as precursors. One patented method describes the reaction of methyl salicylate with urea (B33335) in the presence of a catalyst like immobilized phosphoric acid. google.com This process involves the formation of salicylamide, which then undergoes in-situ catalytic dehydration at high temperatures to yield o-hydroxybenzonitrile (salicylonitrile). google.com
Direct Cyanation : Direct cyanation of a pre-existing benzoic acid derivative is another potential route. This can involve using cyanide salts or other cyanating agents, though conditions must be carefully controlled. evitachem.com For example, the cyanation of 4-hydroxybenzoic acid with a cyanide source can introduce cyano groups onto the aromatic ring. smolecule.com
Strategic Approaches for Hydroxyl Group Introduction and Positional Control
Starting with Hydroxylated Precursors : The most straightforward approach is to begin with a starting material that already contains the hydroxyl group in the desired position, such as a cresol (B1669610) or a dihydroxybenzene derivative. Subsequent reactions then focus on adding the carboxyl and cyano groups. For example, starting with a phenol (B47542) allows for reactions like the Kolbe-Schmitt reaction, which introduces a carboxylic acid group, typically ortho to the hydroxyl group.
Hydroxylation via Diazonium Salts : As a corollary to the Sandmeyer reaction, diazonium salts formed from amino groups can also be converted to hydroxyl groups by heating in aqueous acid. scirp.org For instance, the diazonium salt of anthranilic acid (2-aminobenzoic acid) is highly susceptible to hydroxylation, providing a route to salicylic acid (2-hydroxybenzoic acid). scirp.org This highlights the competitive nature of these reactions and the need for precise condition control. scirp.org
Directing Group Strategies : The existing functional groups on the benzene (B151609) ring direct the position of incoming groups. The hydroxyl group is a strong ortho-, para-director, while the carboxylic acid and nitrile groups are meta-directors. Synthetic planning must account for these electronic effects to achieve the desired 2,6-substitution pattern. Transition-metal-catalyzed C-H functionalization offers advanced methods for achieving regioselectivity that might otherwise be difficult. nih.govacs.org For example, specific templates can direct olefination to the meta-position of benzoic acid derivatives. nih.gov
Synthesis of Chemically Modified Derivatives of this compound
Once this compound is obtained, its functional groups serve as handles for further chemical modifications, leading to a diverse range of derivatives. researchgate.net
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid group is readily converted into esters and amides, which can alter the molecule's physical and biological properties.
Esterification : Esterification of hydroxybenzoic acids is a common transformation. A classic method involves reacting the carboxylic acid with an alcohol under acidic conditions, often with a strong acid catalyst like sulfuric acid, and heating the mixture to drive the reaction to completion. d-nb.infobyjus.com For sterically hindered benzoic acids, alternative methods may be necessary. The use of activating agents or conversion to an acid chloride followed by reaction with an alcohol can be effective. byjus.com For instance, 2-hydroxybenzoic acid can be reacted with an alcohol in the presence of H2SO4 at reflux to form the corresponding ester. d-nb.info
Amidation : The formation of amides from carboxylic acids typically requires activation of the carboxyl group. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine. d-nb.info Alternatively, peptide coupling agents can facilitate the direct reaction between the carboxylic acid and an amine. For hydroxybenzoic acids, the phenolic hydroxyl group may require protection to prevent side reactions during amidation. google.comgoogle.com A patent describes a process where the 2-hydroxy group is protected before reaction with an amine, followed by deprotection. google.comgoogle.com Engineered E. coli have also been used for the biosynthesis of amides from hydroxybenzoic acids and various amines. jmb.or.kr
A variety of amidation and esterification reactions on phenolic acids have been explored, leading to derivatives with potential applications as bioactive compounds. researchgate.net
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | 2-Hydroxybenzoic acid, Alcohol | 98% H2SO4, Reflux | Alkyl 2-hydroxybenzoate | d-nb.info |
| Amidation | Phenazine-1-carboxylic acid, Amine | Oxalyl chloride, then amine | Phenazine-1-carboxamide | d-nb.info |
| Amidation (via protection) | 2-Hydroxybenzoic acid, Amine | 1. Protection of -OH group 2. Amidation 3. Deprotection | 2-Hydroxybenzamide | google.comgoogle.com |
| Biosynthesis | Hydroxybenzoic acid, Tyramine/Tryptamine | Engineered E. coli | Hydroxybenzoyl-amine conjugate | jmb.or.kr |
Functionalization of the Phenolic Hydroxyl Group (e.g., Etherification, Acylation)
The phenolic hydroxyl group is another key site for modification, allowing for the synthesis of ethers and esters.
Etherification : The synthesis of ethers from the phenolic hydroxyl group is commonly achieved through Williamson ether synthesis. This involves deprotonating the phenol with a base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. google.com For example, 4-hydroxybenzoic acid can be reacted with cyanomethyl bromide in the presence of a base to form 4-(cyanomethoxy)benzoic acid.
Acylation : The hydroxyl group can be acylated by reacting it with an acid anhydride (B1165640) or an acyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. google.commdpi.com This reaction forms a phenyl ester. For example, 5-amino-2-hydroxybenzoic acid can be acetylated using acetic anhydride. mdpi.com
Modifications of the Aromatic Ring System in Cyano-Hydroxybenzoic Acids
Altering the substitution pattern on the aromatic ring itself can lead to analogues with different electronic and steric properties. The existing substituents (-OH, -CN, -COOH) strongly influence the position of any new incoming groups through their directing effects. The hydroxyl group is an activating ortho-, para-director, while the cyano and carboxyl groups are deactivating meta-directors. wikipedia.org
Electrophilic Aromatic Substitution : Introducing new substituents like nitro (-NO2), halogen (-Cl, -Br), or sulfo (-SO3H) groups typically proceeds via electrophilic aromatic substitution. The combined directing effects of the groups already present on this compound would make predicting the outcome complex. For example, in other hydroxybenzoic acids, the hydroxyl group's activating effect generally dominates, directing incoming electrophiles to the positions ortho and para to it. rsc.org
Fluorination : Specific fluorinated analogues of hydroxybenzoic acids have been synthesized, often starting from fluorinated precursors. For instance, the synthesis of 4-amino-2-fluoro-6-hydroxybenzoic acid has been achieved from a corresponding brominated and protected precursor via palladium-catalyzed carbamoylation. nih.gov
Iodination : The introduction of iodine atoms onto the ring is also possible. A patented process describes the iodination of 3-amino-5-hydroxybenzoic acid using iodine monochloride in hydrochloric acid to produce 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid. google.com
Introduction of Halogen Substituents (e.g., Fluorination)
The introduction of halogen atoms, particularly fluorine, into the structure of hydroxybenzoic acids can significantly alter the molecule's physicochemical properties. While direct fluorination of this compound is not prominently detailed, methods for synthesizing fluorinated analogues provide insight into potential synthetic routes.
A notable example is the synthesis of 4-amino-2-fluoro-6-hydroxybenzoic acid. nih.gov The synthesis of this analog involves a multi-step process that underscores the complexities of introducing a fluorine atom onto an already substituted benzene ring. The general method involves the deprotection of precursor compounds, such as removing p-methoxybenzyl (PMB) and tert-butyloxycarbonyl (Boc) protecting groups, to yield the final fluorinated product. nih.gov For instance, the synthesis of 4-amino-2-fluoro-6-hydroxybenzoic acid hydrochloride salt was achieved from its protected precursor with an 81% yield. nih.gov Similarly, the synthesis of 6-fluoro-2-hydroxybenzoic acid can be accomplished, demonstrating the viability of creating these structural analogues. sci-hub.se
The synthesis of such compounds often requires specific fluorinating agents. tcichemicals.com Reagents like diethylaminosulfur trifluoride (DAST) are used to stereospecifically substitute a hydroxyl group with a fluorine atom. tcichemicals.com These reactions are typically performed under controlled conditions to manage reactivity and ensure the desired substitution occurs without unwanted side reactions. tcichemicals.com The existence of various fluorinated building blocks, such as 2-fluoro-4-hydroxybenzoic acid and 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, in chemical catalogs further indicates the accessibility and importance of these halogenated derivatives in research and development. ossila.com
Table 1: Examples of Fluorinated Hydroxybenzoic Acid Analogues
| Compound Name | CAS Number | Key Synthetic Feature | Reference |
| 4-Amino-2-fluoro-6-hydroxybenzoic acid hydrochloride salt | Not specified | Deprotection of PMB and Boc groups | nih.gov |
| 6-Fluoro-2-hydroxybenzoic acid | Not specified | Synthesis from 2-fluoro-6-hydroxybenzoic acid | sci-hub.se |
| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | Available as a fluorinated building block | ossila.com |
| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 652-34-6 | Available as a fluorinated building block | ossila.com |
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of cyanobenzoic acids is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, use safer chemicals, and improve energy efficiency. gctlc.orgacs.org Traditional methods for synthesizing compounds like 3-cyanobenzoic acid have involved oxidants such as chromium trioxide, which are hazardous and generate problematic waste streams. google.com Modern approaches seek to replace such reagents with more environmentally benign alternatives, such as hydrogen peroxide. google.com
A significant advancement in the sustainable synthesis of cyanobenzoic acids is the use of electrocarboxylation to valorize carbon dioxide (CO2), a major greenhouse gas. mdpi.comresearchgate.net This technique involves the electrochemical reduction of a substrate in the presence of CO2, effectively using it as a C1 feedstock. Research has demonstrated the successful synthesis of 4-cyanobenzoic acid via this route. mdpi.comresearchgate.netuab.cat The process is enhanced by the synergistic use of ionic liquids (ILs) as "green solvents" and silver cathodes, which can lower the required electrochemical potential by over 0.4 V. mdpi.comresearchgate.net This electrocatalytic method provides a more sustainable pathway for producing valuable carboxylated derivatives. mdpi.com
Table 2: Application of Green Chemistry Principles to Cyanobenzoic Acid Synthesis
| Green Chemistry Principle | Application in Electrochemical Synthesis of 4-Cyanobenzoic Acid | Reference |
| Prevention | Reduces waste compared to stoichiometric methods using hazardous reagents. | bdu.ac.in |
| Atom Economy | Maximizes the incorporation of starting materials (e.g., CO2) into the final product. | acs.org |
| Less Hazardous Synthesis | Avoids the use of toxic oxidants like chromium trioxide. | google.com |
| Safer Solvents & Auxiliaries | Utilizes ionic liquids, which can be less volatile and more recyclable than traditional organic solvents. | mdpi.comresearchgate.net |
| Energy Efficiency | Can be conducted at ambient temperature and pressure, with catalysts reducing the energy input. | gctlc.orgresearchgate.net |
| Use of Renewable Feedstocks | Employs CO2, a readily available and renewable carbon source. | mdpi.combdu.ac.in |
| Catalysis | Uses catalytic reagents (silver cathodes) in place of stoichiometric ones. | mdpi.combdu.ac.in |
Chemoenzymatic Synthesis and Biocatalytic Pathways
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. nih.gov This approach is particularly valuable for producing complex molecules like hydroxybenzoic acids and their derivatives under mild, environmentally friendly conditions. researchgate.net
Engineered Microorganisms for Hydroxybenzoic Acid Precursor Production
Metabolic engineering has enabled the development of microbial "cell factories" for the sustainable production of hydroxybenzoic acids (HBAs) from renewable feedstocks like glucose. sciepublish.comkobe-u.ac.jp Microorganisms such as Corynebacterium glutamicum and Pseudomonas taiwanensis have been successfully engineered to synthesize these valuable platform chemicals. sciepublish.comfrontiersin.org
The core of this strategy involves augmenting the native shikimate pathway, which naturally produces chorismate—a key precursor to aromatic compounds. sciepublish.comkobe-u.ac.jp Specific genes are overexpressed to channel the metabolic flux towards chorismate, while competing pathways are deleted or downregulated. sciepublish.comfrontiersin.org For instance, in C. glutamicum, genes associated with HBA degradation were eliminated to prevent loss of the product. sciepublish.comkobe-u.ac.jp
The final conversion to a specific HBA is achieved by introducing an enzyme for the desired reaction.
2-Hydroxybenzoic acid (2-HBA): A balanced expression of isochorismate synthase and isochorismate pyruvate (B1213749) lyase is required. sciepublish.comkobe-u.ac.jp
3-Hydroxybenzoic acid (3-HBA): Expression of 3-hydroxybenzoate synthase is introduced. sciepublish.comkobe-u.ac.jp
4-Hydroxybenzoic acid (4-HBA): The enzyme chorismate pyruvate-lyase (UbiC) is expressed to convert chorismate directly to 4-HBA. sciepublish.comnih.gov
These engineered strains can achieve high titers and yields, demonstrating a viable alternative to traditional chemical synthesis. sciepublish.comfrontiersin.org
Table 3: Examples of Engineered Microorganisms for Hydroxybenzoic Acid Production
| Microorganism | Key Genetic Modifications | Substrate | Product | Titer / Yield | Reference |
| Corynebacterium glutamicum | Augmented shikimate pathway; deleted HBA degradation genes; balanced expression of isochorismate synthase/pyruvate lyase. | Glucose (80 g/L) | 2-HBA | 12.9 g/L | sciepublish.comkobe-u.ac.jp |
| Corynebacterium glutamicum | Augmented shikimate pathway; deleted HBA degradation genes; expression of 3-hydroxybenzoate synthase. | Glucose (80 g/L) | 3-HBA | 19.2 g/L | sciepublish.comkobe-u.ac.jp |
| Corynebacterium glutamicum | Overexpression of all seven shikimate pathway genes; expression of UbiC from P. rustigianii. | Glucose | 4-HBA | 36.8 g/L | nih.gov |
| Pseudomonas taiwanensis VLB120 | Overexpressed shikimate pathway genes; downregulated tryptophan biosynthesis; knocked out HBA degradation pathways. | Glycerol | 4-HBA | 29.6% C-mol yield | frontiersin.org |
| Escherichia coli | Plasmid-based expression of ubiC, aroF, and tktA; genomic modification of shikimate pathway. | Glucose | 4-HBA | 12 g/L | researchgate.net |
Enzymatic Derivatization of Hydroxybenzoic Acids
Beyond producing the core HBA structure, enzymes are employed for its further modification or derivatization. This allows for the synthesis of a wide range of related compounds with tailored properties.
One common enzymatic derivatization is esterification. Lipases, such as Lipase B from Candida antarctica (CALB), are highly effective catalysts for producing lipophilic esters of phenolic compounds. mdpi.com For example, 2-hydroxybenzoic acid can be esterified with various alcohols in a reaction catalyzed by CALB, often achieving high conversion rates in a matter of hours. mdpi.com This process is a key step in creating conjugates of hydroxybenzoic acids for various applications. d-nb.info
Another enzymatic transformation is hydroxylation. Benzoate 4-hydroxylase, for instance, specifically converts benzoic acid into p-hydroxybenzoic acid in the presence of NADPH. psu.edu This type of enzymatic reaction demonstrates the potential for regioselective modification of the aromatic ring, a transformation that can be challenging to achieve with high precision using conventional chemical methods. psu.edu
Table 4: Examples of Enzymatic Derivatization of Hydroxybenzoic Acids
| Enzyme | Substrate(s) | Reaction Type | Product Example | Reference |
| Lipase B from Candida antarctica (CALB) | 2-Hydroxybenzoic acid, Hexanoic acid | Esterification | Hexyl 2-hydroxybenzoate | mdpi.com |
| Benzoate 4-hydroxylase | Benzoic acid, NADPH, O2 | Hydroxylation | p-Hydroxybenzoic acid | psu.edu |
Advanced Spectroscopic and Chromatographic Characterization of 2 Cyano 6 Hydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Cyano-6-hydroxybenzoic acid by mapping the chemical environments of its constituent protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms within the molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. For aromatic compounds like this compound, protons attached to the benzene (B151609) ring typically resonate in the downfield region (higher ppm values) due to the deshielding effect of the aromatic ring current.
The spectrum of a related compound, 4-Amino-2-fluoro-6-hydroxybenzoic acid hydrochloride salt, shows a characteristic signal for the hydroxyl proton at a very downfield position, around δ 13.14 ppm. nih.gov Protons on the aromatic ring would be expected in the range of δ 6.0 to δ 8.0 ppm. The specific splitting patterns (e.g., singlet, doublet, triplet) of these signals, governed by the number of adjacent protons, would further elucidate the substitution pattern on the benzoic acid ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet |
| Hydroxyl (-OH) | Variable, broad | Singlet |
| Aromatic Protons | 6.5 - 8.0 | Doublet, Triplet |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration used for the analysis.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid group is typically observed in the highly deshielded region of the spectrum, often above 165 ppm. The carbon atom of the cyano group (-C≡N) also has a characteristic chemical shift, generally appearing between 110 and 125 ppm. The aromatic carbons will resonate in the approximate range of 100 to 160 ppm, with their specific shifts influenced by the attached functional groups. For instance, the carbon atom bonded to the electron-withdrawing cyano group would be expected to be more deshielded than others. In a study of related hydroxybenzoic acids, the carbon signals were observed within this typical aromatic range. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic Carbons | 100 - 160 |
| Cyano (-C ≡N) | 110 - 125 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, particularly FTIR, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FTIR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations of the aromatic ring. The O-H stretch of the phenolic hydroxyl group will also appear in this region, typically as a sharp or broad band depending on hydrogen bonding.
The C=O stretching vibration of the carboxylic acid will produce a strong, sharp peak around 1700-1725 cm⁻¹. The C≡N stretching vibration of the cyano group is expected to appear as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region. These characteristic peaks allow for the unambiguous identification of the key functional moieties within the molecule. Similar patterns are observed in the FTIR spectra of other benzoic acid derivatives. rsc.orgresearchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |
| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |
| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 |
| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1725 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of a compound, providing further structural confirmation.
HPLC-ESI-MS/MS combines the separation power of HPLC with the sensitive detection and structural analysis capabilities of tandem mass spectrometry. vu.edu.aunih.govnih.govunipi.it In this technique, this compound is first separated from any impurities by HPLC. The eluent is then introduced into the electrospray ionization (ESI) source of the mass spectrometer, where the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
The molecular weight of this compound is 163.13 g/mol . cymitquimica.com Therefore, in the mass spectrum, one would expect to observe a prominent ion at an m/z (mass-to-charge ratio) of 164.14 in positive ion mode or 162.12 in negative ion mode.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion (e.g., m/z 162.12) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms. For example, a common fragmentation pathway for benzoic acid derivatives is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule. In the case of this compound, this would result in a product ion at m/z 118.12. The fragmentation of the cyano and hydroxyl groups would also produce specific product ions, allowing for a comprehensive structural verification.
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Negative ESI | 162.12 ([M-H]⁻) | 118.12 ([M-H-CO₂]⁻) |
| Positive ESI | 164.14 ([M+H]⁺) | Further fragmentation data required |
High-Performance Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Quadrupole Time-of-Flight (HPLC-DAD-ESI-Q-ToF)
The coupling of HPLC with Diode Array Detection (DAD) and Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-ToF-MS) provides a powerful platform for the structural elucidation and quantification of this compound. This hyphenated technique offers multiple layers of data from a single chromatographic run.
The DAD detector provides ultraviolet-visible (UV-Vis) spectra of the eluting compound, which can aid in its identification and purity assessment. For phenolic compounds like this compound, the UV spectrum is expected to show characteristic absorbance maxima.
Following UV-Vis detection, the analyte enters the ESI source, where it is ionized, typically forming a pseudomolecular ion [M-H]⁻ in negative ion mode, given the acidic nature of the carboxyl and hydroxyl groups. The Q-ToF mass analyzer then provides high-resolution mass-to-charge ratio (m/z) data, enabling the determination of the elemental composition of the parent ion and its fragments.
For this compound (molecular formula C₈H₅NO₃), the expected accurate mass of the deprotonated molecule [M-H]⁻ would be approximately 162.0248. High-resolution mass spectrometry can confirm this elemental composition with a high degree of confidence.
Table 1: Hypothetical HPLC-DAD-ESI-Q-ToF Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| HPLC System | Agilent 1200 Infinity or similar |
| Column | Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 2 µL |
| DAD Wavelength | 210-400 nm (Monitoring at 254 nm and 280 nm) |
| Ionization Mode | ESI Negative |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 10 L/min |
| Capillary Voltage | 4000 V |
| Fragmentor | 150 V |
| MS Scan Range | m/z 50-1000 |
| MS/MS Collision Energy | 10-40 eV (for fragmentation of m/z 162.0248) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
HPLC is the cornerstone technique for assessing the purity of this compound and for its separation from isomers, starting materials, and by-products from synthesis. plos.orgnih.govmdpi.com The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. nih.gov
Method Development and Optimization for Cyano-Hydroxybenzoic Acid Separation
The development of a robust HPLC method for the separation of cyano-hydroxybenzoic acid isomers requires a systematic approach. plos.orgnih.govmdpi.com Key aspects of method development include the selection of the stationary phase, mobile phase composition (including organic modifier and pH), and gradient elution profile.
Given the polar nature of this compound, arising from its hydroxyl and carboxyl groups, reversed-phase HPLC is a suitable approach. The optimization process would involve screening different columns, such as C18, polar-embedded, and phenyl phases, to find the one that provides the best selectivity for the target compound and its potential impurities. vu.edu.au
The mobile phase composition, typically a mixture of an aqueous solution (often acidified with formic or acetic acid to suppress ionization and improve peak shape) and an organic solvent like acetonitrile or methanol, is a critical parameter to optimize. vu.edu.auunipi.it A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating compounds with a range of polarities. plos.orgunipi.it This allows for the efficient elution of both more polar and less polar impurities within a reasonable analysis time.
Chromatographic Parameters and Stationary Phase Selection
The choice of stationary phase is paramount for achieving the desired separation. For a polar analyte like this compound, several types of stationary phases can be considered.
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase. It separates compounds primarily based on their hydrophobicity. While effective, it may sometimes provide insufficient retention for very polar compounds.
Polar-Embedded Phases (e.g., Amide or Carbamate): These phases have a polar group embedded within the alkyl chain. This modification makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes compared to traditional C18 columns. unipi.it They can provide enhanced retention and improved peak shape for polar compounds like hydroxybenzoic acids. unipi.it
Phenyl Phases: These stationary phases can provide alternative selectivity through π-π interactions with the aromatic ring of the analyte. This can be particularly useful for separating aromatic isomers.
Cyano (CN) Phases: A cyano-bonded stationary phase offers unique selectivity due to its moderate polarity and can be used in both normal-phase and reversed-phase modes. psu.edu In reversed-phase mode, it is less retentive than C18 but can provide different selectivity for compounds with nitrile or other polar functional groups.
The selection of the appropriate stationary phase will depend on the specific separation challenge, such as the nature of the impurities to be separated from this compound.
Table 2: Comparison of Stationary Phases for the HPLC Analysis of Polar Aromatic Acids
| Stationary Phase | Primary Interaction Mechanism | Advantages for Cyano-Hydroxybenzoic Acid Analysis |
|---|---|---|
| C18 | Hydrophobic | General-purpose, widely available, good for separating based on hydrophobicity. |
| RP-Amide | Hydrophobic and Dipole-Dipole | Enhanced retention of polar compounds, resistant to phase collapse in high aqueous mobile phases, improved peak shape for polar analytes. unipi.it |
| Phenyl | Hydrophobic and π-π Interactions | Alternative selectivity for aromatic and unsaturated compounds, useful for isomer separations. |
| Cyano (CN) | Dipole-Dipole and Hydrophobic | Unique selectivity for polar compounds, can be used in both reversed-phase and normal-phase modes. psu.edu |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Acetic Acid |
Computational Chemistry and Quantum Mechanical Investigations of 2 Cyano 6 Hydroxybenzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a high degree of accuracy. For 2-Cyano-6-hydroxybenzoic acid, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are instrumental in elucidating its geometry and electronic characteristics. researchgate.netmdpi.com
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. For this molecule, the benzene (B151609) ring is expected to be planar. The substituents—a cyano group (-C≡N), a hydroxyl group (-OH), and a carboxylic acid group (-COOH)—will have specific orientations relative to the ring and to each other.
Intramolecular hydrogen bonding is a significant factor in determining the preferred conformation. A strong hydrogen bond is anticipated between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group in the carboxylic acid. This interaction would lead to a more planar and rigid structure. The optimized bond lengths and angles would be in agreement with experimental data for similar substituted benzoic acids. nih.gov The planarity of the molecule is a key feature, influencing its electronic properties and how it interacts with other molecules.
Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactivity. Methods like Natural Bond Orbital (NBO) analysis and CHelpG (Charges from Electrostatic Potentials using a Grid based method) are used to calculate the partial atomic charges.
In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges. Specifically, the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the cyano group, will be electron-rich centers. Conversely, the hydrogen atom of the hydroxyl group and the acidic hydrogen of the carboxylic acid will exhibit a partial positive charge. The carbon atoms in the aromatic ring will have varying charges due to the influence of the different substituent groups. This charge distribution is a key determinant of the molecule's electrostatic interactions and its susceptibility to nucleophilic and electrophilic attack. faccts.denih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
| Property | Expected Value (eV) | Significance |
| HOMO Energy | ~ -6.5 to -7.0 | Electron-donating ability |
| LUMO Energy | ~ -1.5 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 | Chemical reactivity and stability |
Note: These are estimated values based on computational studies of similar aromatic compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
In the MEP map of this compound, negative potential (typically colored red or yellow) is expected to be concentrated around the electronegative oxygen atoms of the hydroxyl and carboxylic acid groups, and the nitrogen atom of the cyano group. These regions are susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) will be located around the hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxylic acid groups, making them sites for nucleophilic attack. The MEP map provides a comprehensive picture of the charge distribution and its implications for the molecule's reactivity. rsc.orgresearchgate.netresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models.
Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the bands observed in an experimental Fourier-Transform Infrared (FTIR) spectrum. mdpi.com For this compound, the predicted spectrum would show characteristic peaks corresponding to the vibrations of its various functional groups. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. jocpr.com
The key vibrational modes expected for this compound are:
O-H stretching: A broad band is expected for the hydroxyl group's O-H stretch, likely shifted to a lower frequency due to intramolecular hydrogen bonding.
C=O stretching: A strong absorption peak corresponding to the carbonyl group of the carboxylic acid.
C≡N stretching: A sharp, medium-intensity band for the cyano group.
C-O stretching: Vibrations associated with the C-O bonds of the hydroxyl and carboxylic acid groups.
Aromatic C-H and C=C stretching: Multiple bands characteristic of the substituted benzene ring.
The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. ijtsrd.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| O-H stretch (hydroxyl) | 3200 - 3400 | Stretching vibration of the hydroxyl group, likely broadened by hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C≡N stretch (cyano) | 2220 - 2260 | Characteristic stretching vibration of the nitrile group. |
| C=O stretch (carbonyl) | 1680 - 1710 | Stretching vibration of the carbonyl group in the carboxylic acid. |
| C=C stretch (aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| C-O stretch | 1210 - 1320 | Stretching vibrations of the carbon-oxygen single bonds. |
Note: These are typical frequency ranges and the exact values for this compound would be determined by specific computational results.
UV-Vis Absorption Spectra Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods provides significant insights into the electronic transitions of a molecule. For this compound, theoretical spectra are primarily calculated using Time-Dependent Density Functional Theory (TD-DFT), a common approach that offers a favorable balance between computational cost and accuracy for predicting the excited states of organic molecules. researchgate.netfaccts.de The calculations typically involve determining the vertical excitation energies from the ground state (S₀) to various excited states (Sₙ) and the corresponding oscillator strengths (f), which indicate the probability of a given electronic transition.
The electronic absorption profile of this compound is dominated by π→π* and n→π* transitions associated with its aromatic ring and substituent groups (carboxyl, hydroxyl, and cyano). The benzene ring itself and its substituted forms typically exhibit two main absorption bands in the UV region, often referred to as the B-band (intense, around 255 nm) and C-band. researchgate.net The specific positions and intensities of these bands are highly sensitive to the nature and position of the substituents.
While specific TD-DFT calculations for this compound are not prominently available, data from analogous benzoic acid derivatives can provide a reliable estimation. For instance, studies on salicylic (B10762653) acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid using TD-DFT with the CAM-B3LYP functional have shown good agreement with experimental spectra. researchgate.net These studies reveal that the presence of the hydroxyl group ortho to the carboxylic acid, as in salicylic acid, leads to distinct spectral features compared to other isomers. In this compound, the additional presence of a strong electron-withdrawing cyano (-CN) group is expected to further modulate the electronic structure and cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max). A computational study on the related compound 2-cyano-6-hydroxybenzothiazole (B1631455) also utilized TD-DFT to successfully assign its electronic absorption bands. researchgate.net
The following table presents TD-DFT calculated and experimental absorption data for related hydroxybenzoic acid isomers, which serve as a benchmark for predicting the spectral properties of this compound.
| Compound | Band | Predicted λmax (nm) (Gas Phase) | Experimental λmax (nm) (Aqueous) | Transition Character |
| Salicylic Acid | B-band | 288 | 296 | π→π |
| (2-hydroxybenzoic acid) | C-band | 227 | 235 | π→π |
| p-Hydroxybenzoic Acid | B-band | 249 | 251 | π→π* |
| (4-hydroxybenzoic acid) |
This table is generated based on data for analogous compounds from computational studies to provide context. researchgate.net
Analysis of Molecular Interactions and Supramolecular Assembly
The solid-state architecture of this compound is governed by a network of non-covalent interactions, which dictates its crystal packing and physical properties. The molecule's functional groups—a carboxylic acid, a hydroxyl group, and a cyano group—are all potent sites for forming strong and weak intermolecular interactions that lead to a stable supramolecular assembly.
Hydrogen bonds are the dominant directional forces in the crystal structure of this compound. The carboxylic acid group is a primary motif for hydrogen bonding and typically forms a robust centrosymmetric dimer synthon, denoted as the R²₂(8) motif, through strong O-H···O interactions between two molecules. This is a common and highly stable arrangement for carboxylic acids.
Furthermore, the hydroxyl (-OH) group and the nitrogen atom of the cyano (-CN) group act as additional hydrogen bond donors and acceptors, respectively. This allows for the formation of more extended and complex networks. Potential hydrogen bonding interactions include:
O-H···O (hydroxyl-carboxyl): The hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of a neighboring carboxylic acid group.
O-H···N (hydroxyl-cyano): The hydroxyl group can donate a hydrogen bond to the nitrogen atom of the cyano group.
C-H···O (aromatic-carboxyl): Weaker C-H donors from the aromatic ring can interact with the oxygen acceptors of the carboxyl group.
In addition to hydrogen bonding, weaker non-covalent interactions involving the aromatic π-system play a crucial role in stabilizing the crystal lattice.
Pi-Pi (π-π) Stacking: The planar aromatic rings of this compound molecules can stack on top of each other to maximize attractive van der Waals forces. These interactions are typically characterized by a face-to-face or a parallel-displaced arrangement. In a parallel-displaced configuration, the centroid-to-centroid distance between the rings is typically in the range of 3.2 to 3.9 Å. nih.gov The electronic nature of the ring, influenced by the electron-donating -OH group and electron-withdrawing -CN and -COOH groups, modulates the electrostatic potential of the ring and influences the geometry and strength of these stacking interactions.
Aromaticity Indices and Their Implications on Molecular Stability and Reactivity
Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Computational chemistry provides quantitative descriptors, or aromaticity indices, to evaluate the degree of aromaticity in a system. Common indices include:
HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the degree of bond length alternation in the ring. A value of 1 indicates a fully aromatic system (like benzene), while values less than 1 indicate a decrease in aromaticity.
NICS (Nucleus-Independent Chemical Shift): This magnetic-based index calculates the magnetic shielding at the center of the ring (NICS(0)) or above it (NICS(1)). Large negative NICS values are indicative of strong diatropic ring currents and thus high aromaticity.
FLU (Aromatic Fluctuation Index): This electronic-based index measures the extent of electron delocalization and its fluctuation around the ring. Lower FLU values suggest greater aromaticity.
Exploration of Nonlinear Optical (NLO) Properties
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and signal processing. researchgate.net The NLO response of a molecule is determined by its change in dipole moment under a strong electric field, quantified by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is particularly relevant for second-harmonic generation (SHG).
Computational DFT methods are widely used to predict the NLO properties of organic molecules. researchgate.netdoi.org A large first hyperpolarizability (β_tot) value is often associated with molecules possessing a strong intramolecular charge transfer (ICT) character. Such molecules typically have an electron-donor (D) group and an electron-acceptor (A) group connected by a π-conjugated system (D-π-A).
This compound fits this D-π-A structural motif. The hydroxyl (-OH) group serves as an electron donor, the benzene ring acts as the π-bridge, and the cyano (-CN) and carboxyl (-COOH) groups function as strong electron acceptors. This electronic asymmetry is expected to result in a significant ground-state dipole moment and a large first hyperpolarizability. Computational studies on structurally related α-cyanocinnamic acid derivatives have demonstrated that such D-A configurations lead to a pronounced NLO response, which can be further tuned by modifying the donor or acceptor strength. jmcs.org.mx The predicted NLO properties suggest that this compound could be a candidate for NLO materials.
The table below shows calculated first hyperpolarizability values for other organic molecules, providing context for the potential NLO response of the title compound.
| Compound | Method | β_tot (a.u.) | β_tot (x 10⁻³⁰ esu) |
| Urea (B33335) (Reference) | DFT | ~70 | ~0.6 |
| Triphenylamine-α-cyanocinnamic acid derivative (D4) | TD-DFT | 70537.95 | ~610 |
This table includes data for a standard reference (Urea) and a related D-π-A system to illustrate the range of NLO responses. jmcs.org.mx
Chemical Reactivity and Reaction Mechanisms of 2 Cyano 6 Hydroxybenzoic Acid
Acidity and Basicity Properties of the Carboxyl and Hydroxyl Groups
The carboxylic acid group is expected to be a significantly stronger acid than benzoic acid (pKa ≈ 4.2) due to the presence of both the hydroxyl and the strongly electron-withdrawing cyano group in the ortho positions. Electron-withdrawing groups stabilize the carboxylate anion through inductive effects, thereby increasing the acidity of the parent acid. For instance, o-cyanobenzoic acid has a pKa of approximately 2.8. byjus.com The additional ortho-hydroxyl group in 2-Cyano-6-hydroxybenzoic acid would further enhance acidity through its electron-withdrawing inductive effect and potential intramolecular hydrogen bonding with the carboxylate group, which stabilizes the conjugate base. This "ortho effect" is a common feature in substituted benzoic acids, where ortho substituents, regardless of their electronic nature, often increase the acidity more than the corresponding meta or para isomers. wikipedia.org
The phenolic hydroxyl group, on the other hand, is expected to be more acidic than phenol (B47542) itself (pKa ≈ 10). The electron-withdrawing nature of the adjacent cyano and carboxylic acid groups will delocalize the negative charge of the phenoxide ion, thus stabilizing it and lowering the pKa. For comparison, the pKa of o-cyanophenol is approximately 7.0, which is significantly more acidic than phenol. researchgate.net The presence of the carboxylic acid group would further increase the acidity of the hydroxyl group.
| Functional Group | Estimated pKa | Influencing Factors |
|---|---|---|
| Carboxylic Acid | < 2.8 | Strong electron-withdrawing effect of the ortho-cyano group. Additional inductive effect and potential hydrogen bonding from the ortho-hydroxyl group (ortho effect). |
| Phenolic Hydroxyl | < 7.0 | Electron-withdrawing effects of the adjacent cyano and carboxylic acid groups, leading to stabilization of the phenoxide conjugate base. |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of reactions, most notably esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for converting carboxylic acids to esters. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.
The rate of esterification of this compound is expected to be influenced by the ortho substituents. While electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, steric hindrance from bulky ortho substituents can impede the approach of the nucleophilic alcohol, thereby slowing down the reaction. cas.czresearchgate.net In the case of this compound, the hydroxyl group is relatively small, but the linear cyano group, although not exceptionally bulky, can still exert some steric hindrance. Kinetic studies on the esterification of various substituted benzoic acids have shown that ortho-substituted derivatives often react slower than their meta and para counterparts due to this steric effect. acs.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound can participate in reactions such as etherification. A common method for the synthesis of aryl ethers is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. Given the increased acidity of the hydroxyl group in this compound, its deprotonation to the corresponding phenoxide can be achieved under relatively mild basic conditions.
Reactivity and Electronic Influence of the Cyano Group on the Aromatic System
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond character of the carbon-nitrogen bond. This strong electron-withdrawing nature is exerted through both the inductive effect (through the sigma bond framework) and the resonance effect (through the pi system). The cyano group deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack.
In the context of electrophilic aromatic substitution (EAS), the cyano group is a strong deactivating group and a meta-director. byjus.com It withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions due to resonance, which directs incoming electrophiles to the meta position.
Conversely, for nucleophilic aromatic substitution (NAS), the cyano group is a strong activating group, particularly when positioned ortho or para to a good leaving group. chemistrysteps.comwikipedia.org It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack through resonance delocalization of the negative charge. While this compound does not have a typical leaving group for NAS, the strong electron-withdrawing properties of the cyano and carboxyl groups make the aromatic ring electron-deficient and potentially susceptible to nucleophilic attack under certain conditions.
Reaction Kinetics and Thermodynamics Studies
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, general principles and data from related compounds can provide insights.
Thermodynamic parameters for the ionization of substituted benzoic acids have been studied in relation to the Hammett equation. researchgate.net The enthalpy and entropy of ionization are influenced by the nature and position of the substituents. Electron-withdrawing groups generally lead to a less negative entropy of ionization. The solvation of substituted benzoic acids also plays a crucial role in their thermodynamic properties, with solubility and the associated thermodynamic parameters being dependent on the solvent system. jbiochemtech.com
| Thermodynamic Parameter | General Trend for Substituted Benzoic Acids | Expected Influence on this compound |
|---|---|---|
| ΔG° of Ionization | More negative with electron-withdrawing groups | Expected to be more negative than benzoic acid due to the cyano and hydroxyl groups. |
| ΔH° of Ionization | Varies with substituent; often less endothermic or more exothermic for electron-withdrawing groups | Likely to differ significantly from benzoic acid. |
| ΔS° of Ionization | Generally less negative for acids with electron-withdrawing groups | Expected to be less negative than that of benzoic acid. |
Oxidation-Reduction Potentials and Electrochemical Behavior
The electrochemical behavior of this compound is expected to be influenced by the phenolic hydroxyl group and the electron-deficient aromatic ring. Phenols are known to undergo oxidation, and their oxidation potentials are sensitive to the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential.
Cyclic voltammetry is a common technique used to study the redox properties of such compounds. nih.gov For this compound, the presence of two strong electron-withdrawing groups (cyano and carboxyl) would likely make the phenolic hydroxyl group more difficult to oxidize compared to phenol itself. The oxidation would likely be an irreversible process, as the resulting phenoxy radical would be highly reactive.
The reduction of the aromatic system or the cyano group is also a possibility. Aromatic carboxylic acids can be electrochemically reduced, although typically at very negative potentials. The presence of the electron-withdrawing cyano group might facilitate the reduction of the aromatic ring or the carboxylic acid. The electrochemical reduction of cyanophenols has been studied, revealing complex behavior that can involve the reduction of the parent molecule to a radical anion. dnu.dp.ua
Structure Activity Relationship Sar Studies of 2 Cyano 6 Hydroxybenzoic Acid and Its Derivatives
Correlation of Structural Modifications with Molecular Properties
The molecular properties of 2-cyano-6-hydroxybenzoic acid are intrinsically linked to the nature and position of its functional groups. The interplay between the cyano, hydroxyl, and carboxylic acid groups on the benzoic acid scaffold dictates its electronic, steric, and physicochemical characteristics.
The carboxylic acid and the adjacent hydroxyl group are often essential for maintaining biological activity. For instance, in studies on a series of 2-hydroxybenzoic acid derivatives as inhibitors of the sirtuin deacetylase SIRT5, both the carboxylic acid and the adjacent hydroxyl group were found to be crucial for inhibitory activity. nih.gov Masking the carboxylic acid group, for example by converting it to an ester, can lead to a significant loss of activity. nih.gov
The cyano group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. When placed on the ring, it can modulate the acidity of the carboxylic acid and the phenoxylic proton. The presence of electron-withdrawing groups can enhance the potency of some biologically active molecules. For example, in the aforementioned study on SIRT5 inhibitors, the replacement of an acetamide (B32628) group with stronger electron-withdrawing groups like trifluoromethyl, cyano, and nitro groups was explored. nih.gov This suggests that the electron-withdrawing nature of the cyano group in this compound could be a significant contributor to its molecular properties and potential biological activity.
The interplay of these substituents can be summarized in the following table:
| Substituent | Position | Influence on Molecular Properties |
| -COOH | C1 | Essential for biological activity in many contexts; acts as a key interaction point with biological targets. |
| -OH | C6 (ortho) | Crucial for activity in conjunction with the carboxylic acid; can form intramolecular hydrogen bonds, affecting acidity and conformation. quora.com |
| -CN | C2 (ortho) | Strong electron-withdrawing group; modulates the electronic properties of the ring and the acidity of the other functional groups. |
Information regarding the specific impact of modifications to the aromatic ring of this compound is not extensively detailed in the currently available scientific literature. However, general principles of medicinal chemistry suggest that modifications to the benzene (B151609) ring, such as the introduction of additional substituents or replacement of the benzene ring with other heterocyclic systems, would significantly alter the compound's steric and electronic profile. Such changes would likely have a profound impact on its binding affinity and selectivity for biological targets.
Mechanistic Insights from SAR Studies at a Molecular Level
SAR studies, often complemented by computational methods like molecular docking, provide valuable conceptual insights into how this compound and its derivatives might interact with biological targets at a molecular level.
The functional groups of this compound play distinct roles in modulating binding affinity and specificity for a given molecular target. Based on studies of related 2-hydroxybenzoic acid derivatives, a hypothetical model of interaction can be proposed.
The carboxylate group is often a primary anchor, forming strong electrostatic interactions, such as salt bridges, with positively charged amino acid residues (e.g., arginine or lysine) in a binding pocket. nih.gov The adjacent hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with residues like valine, which can enhance binding affinity and contribute to selectivity. nih.gov
The cyano group, with its linear geometry and electron-withdrawing nature, can participate in dipole-dipole interactions or potentially act as a hydrogen bond acceptor. Its presence can also influence the orientation of the entire molecule within the binding site, thereby affecting the interactions of the other functional groups. The following table illustrates the potential roles of each functional group in ligand-target binding:
| Functional Group | Potential Role in Binding |
| Carboxylic Acid | Forms key electrostatic interactions (salt bridges) and hydrogen bonds. nih.gov |
| Hydroxyl Group | Acts as a hydrogen bond donor/acceptor, contributing to affinity and selectivity. nih.gov |
| Cyano Group | Participates in dipole-dipole interactions; influences molecular orientation. |
Conceptual models derived from molecular docking studies of similar compounds can provide a picture of potential molecular interactions. For instance, in the context of SIRT5 inhibition by 2-hydroxybenzoic acid derivatives, the carboxylate group was predicted to form a bidentate salt bridge with an arginine residue and a hydrogen bond with a tyrosine residue deep within the substrate-binding pocket. nih.gov The adjacent hydroxyl group was observed to form a hydrogen bond with a valine residue. nih.gov
SAR in Relation to In Vitro Biochemical and Cellular Activity
The structural modifications of this compound derivatives are expected to directly correlate with their activity in in vitro biochemical and cellular assays. While specific data for this compound is limited, the principles can be illustrated through related compounds.
In the study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, a clear SAR was established through in vitro enzymatic assays. The core 2-hydroxybenzoic acid moiety was determined to be essential for inhibitory activity. nih.gov Modifications to other parts of the molecule led to significant changes in potency. For example, the introduction of a nitro group, another strong electron-withdrawing substituent, at the para-position of a phenyl ring attached to the core structure resulted in a six-fold increase in potency compared to the initial hit compound. nih.gov This highlights how tuning the electronic properties of substituents can directly impact biochemical activity.
The following table summarizes the observed SAR for a series of 2-hydroxybenzoic acid derivatives, which can provide a conceptual framework for understanding the potential SAR of this compound derivatives.
| Compound Modification | Effect on In Vitro SIRT5 Inhibitory Activity |
| Masking the carboxylic acid (e.g., esterification) | Near complete loss of activity. nih.gov |
| Removal of the adjacent hydroxyl group | Significant reduction in activity. |
| Introduction of a strong electron-withdrawing group (e.g., nitro) at a distal position | Six-fold increase in potency. nih.gov |
These findings underscore the importance of the 2-hydroxybenzoic acid scaffold as a "warhead" for designing inhibitors of specific enzymes. nih.gov The cyano group in this compound, being a potent electron-withdrawing group, is likely to play a significant role in defining the compound's in vitro biochemical and cellular activity profile. Further empirical studies on this compound and its direct derivatives are necessary to fully elucidate its specific SAR and to exploit this knowledge for the development of novel chemical probes or therapeutic agents.
Investigation of Antioxidant Mechanisms and Radical Scavenging Efficiency
The antioxidant properties of phenolic compounds, including derivatives of this compound, are a subject of significant scientific interest. Their capacity to neutralize free radicals is fundamentally linked to their molecular structure, particularly the arrangement of functional groups on the aromatic ring. ffhdj.com Phenolic acids are recognized as naturally occurring antioxidants that play a crucial role in scavenging free radicals. researchgate.net
The antioxidant and anti-radical activity of phenolic acids shows a positive correlation with the number of hydroxyl (-OH) groups attached to the aromatic ring. nih.gov Research indicates that a higher number of hydroxyl groups generally leads to greater antioxidant efficiency. ffhdj.comnih.gov For instance, compounds with three hydroxyl groups, such as 3,4,5-trihydroxybenzoic acid (gallic acid), exhibit the strongest antioxidant and radical scavenging activity. nih.gov Phenolic acids with two hydroxyl groups bonded in an ortho position to each other, like 3,4-dihydroxybenzoic acid (protocatechuic acid), also show strong, albeit slightly lower, antioxidant capabilities. nih.gov
The position of these hydroxyl groups is a critical determinant of their antioxidant activity. ffhdj.com Higher antioxidant efficiency has been demonstrated when the hydroxyl functional groups are situated on adjacent carbon atoms (ortho position). ffhdj.com This ortho-substitution model is considered particularly effective for antioxidant and hydrogen peroxide scavenging activities. nih.gov In contrast, compounds with hydroxyl groups in the meta position, such as 3,5-dihydroxybenzoic acid, tend to show only moderate antioxidant activity. nih.gov Molecules with only a single hydroxyl group typically exhibit the lowest anti-radical and antioxidant effects. nih.gov The electron-withdrawing nature of the carboxyl group in benzoic acids can have a negative impact on the hydrogen-donating ability of the hydroxyl groups, a key aspect of their antioxidant function. ffhdj.com
Phenolic compounds exert their antioxidant effects through several key mechanisms, primarily involving the transfer of a hydrogen atom or an electron to neutralize free radicals. researchgate.netmdpi.com
Hydrogen Atom Transfer (HAT): In this direct mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group (Ar–OH) to a free radical (R•). researchgate.netmdpi.com This process results in the formation of a stable, non-radical product (R–H) and a resonance-stabilized phenoxyl radical (Ar–O•), effectively quenching the radical's reactivity. researchgate.netmdpi.com The HAT mechanism is often the predominant pathway in non-polar environments like lipid media or solvents such as benzene. researchgate.net
Electron Transfer Mechanisms:
Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, followed by the transfer of a proton. However, studies have found that SET-PT is generally not a favorable reaction pathway for hydroxybenzoic acids in any solvent. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the phenolic acid first loses a proton (deprotonates) to form a phenoxide anion. This anion then donates an electron to the free radical. The SPLET mechanism is thermodynamically favored and predominant in polar solvents such as water and DMSO. researchgate.net
The specific mechanism that prevails depends on the reaction medium. researchgate.net While HAT is preferred in the gas phase and non-polar solvents, SPLET is the favored mechanism in polar environments. researchgate.net In some solvents like benzene, both HAT and SPLET can be competitive. researchgate.net
Assessment of In Vitro Antimicrobial Properties
Derivatives of hydroxybenzoic acid have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. Phenolic acids are thought to be primary contributors to the antimicrobial activities of many plants and plant-derived products. dergipark.org.tr Their mechanisms of action can include destabilizing the bacterial membrane, altering plasma permeability, and inhibiting microbial enzymes. ijpbp.com The antimicrobial effect of phenolic acid derivatives has been observed to increase with the growing length of their alkyl chain, which can disturb the fluidity of the microbial cell membrane. nih.gov
The in vitro antibacterial potential of hydroxybenzoic acid derivatives has been tested against both Gram-positive and Gram-negative bacteria using methods like agar (B569324) well diffusion. nanobioletters.comijpbp.com Studies have shown that these compounds can affect the surface polarity of bacteria, with some reports suggesting stronger effects against Gram-negative strains. dergipark.org.tr For example, 4-hydroxybenzoic acid has demonstrated notable antimicrobial activity against a range of microorganisms. dergipark.org.trijpbp.com In one study, it produced inhibition zones ranging from 9.00 to 16.00 mm and had Minimum Inhibitory Concentration (MIC) values between 36.00 and 72.00 mg/mL. ijpbp.com Another study involving hydrazide-hydrazones of 2,4-dihydroxybenzoic acid found that one derivative exhibited moderate to mild activity against Gram-positive bacteria with MIC values of 250–1000 µg/mL and against Gram-negative bacteria with MICs of 500–1000 µg/mL. mdpi.com
Table 1: In Vitro Antibacterial Activity of Hydroxybenzoic Acid Derivatives
| Compound/Derivative | Bacterial Strain | Method | Observed Activity |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Various test bacteria | Agar well diffusion / MIC | Zone of Inhibition: 9.00-16.00 mm; MIC: 36.00-72.00 mg/mL dergipark.org.trijpbp.com |
| 2,4-Dihydroxybenzoic acid derivative (cpd. 19) | Gram-positive bacteria | MIC | MIC: 250-1000 µg/mL mdpi.com |
| 2,4-Dihydroxybenzoic acid derivative (cpd. 19) | Gram-negative bacteria | MIC | MIC: 500-1000 µg/mL mdpi.com |
| 2-Amino-3-cyano-4H-chromene derivatives | Escherichia coli (MTCC 433) | Agar well diffusion | Compounds 4n and 4p showed good activity nanobioletters.com |
The antifungal properties of hydroxybenzoic acid derivatives have also been investigated. nanobioletters.comijpbp.com These compounds have shown efficacy against yeast strains such as Candida albicans. dergipark.org.trijpbp.com In a broad screening, 4-hydroxybenzoic acid was identified as one of the more effective phenolic acids against all test microorganisms, including fungi. ijpbp.com A study on 2,4-dihydroxybenzoic acid derivatives showed that one compound influenced the growth of Candida spp. with MIC values ranging from 500 to 1000 µg/mL. mdpi.com Similarly, certain 2-amino-3-cyano-4H-chromene derivatives demonstrated excellent antifungal outcomes when tested against strains like Candida albicans and Fusarium oxysporum. nanobioletters.com
Table 2: In Vitro Antifungal Activity of Hydroxybenzoic Acid Derivatives
| Compound/Derivative | Fungal Strain | Method | Observed Activity |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Candida albicans | Agar well diffusion / MIC | Effective inhibition observed dergipark.org.trijpbp.com |
| 2,4-Dihydroxybenzoic acid derivative (cpd. 19) | Candida spp. | MIC | MIC: 500-1000 µg/mL mdpi.com |
| 2-Amino-3-cyano-4H-chromene derivatives | Candida albicans (MTCC 183) | Agar well diffusion | Compounds 4a, 4i, 4l showed excellent activity nanobioletters.com |
Enzymatic Modulation Studies
Derivatives of hydroxybenzoic acid are known to interact with and modulate the activity of various enzymes. Phenolic acids can interfere with pathogen activity by inhibiting their enzymes. nih.gov A significant area of research is their effect on enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net The design of novel 5-acetamido-2-hydroxy benzoic acid derivatives has been explored to increase selectivity for cyclooxygenase 2 (COX-2), a key enzyme in inflammatory pathways. mdpi.com Furthermore, 4-hydroxybenzoic acid plays a role as a key regulator in the biosynthesis of the heat-stable antifungal factor (HSAF) in the bacterium Lysobacter enzymogenes, where it is essential for the function of the enzyme LenB2. nih.gov
Inhibition of Key Enzymes (e.g., α-Glucosidase, Glucose Oxidation Related Enzymes, Aromatase/Sulfatase)
The structural features of this compound, namely the carboxyl, hydroxyl, and cyano groups on a benzene ring, suggest potential interactions with various enzymes.
α-Glucosidase and Glucose Oxidation:
Derivatives of benzoic acid have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia. nih.govmdpi.com The inhibitory activity of benzoic acid derivatives is often influenced by the number and position of hydroxyl groups. For instance, studies on various hydroxybenzoic acids have demonstrated that specific hydroxylation patterns can enhance their inhibitory effects on α-glucosidase. nih.govnih.gov While direct data on this compound is not available, the presence of the hydroxyl group suggests a potential for interaction with the active site of α-glucosidase.
Furthermore, some cyano-containing compounds, such as α-cyano-4-hydroxycinnamic acid, have been shown to inhibit glucose oxidation by affecting pyruvate (B1213749) transport across the mitochondrial membrane. This indicates that the cyano group can play a role in modulating glucose metabolism, although the specific impact of a cyano group in the context of a this compound structure on glucose oxidation enzymes requires direct investigation.
Aromatase and Sulfatase:
Table 1: General Structure-Activity Relationships for Enzyme Inhibition by Benzoic Acid Derivatives
| Enzyme Target | Key Structural Features for Activity | Potential Role of Substituents on this compound |
| α-Glucosidase | Number and position of hydroxyl groups | The 6-hydroxy group may contribute to binding at the active site. |
| Aromatase | Aromatic ring, hydrogen bond acceptors (e.g., cyano group) | The cyano group could potentially interact with the enzyme's active site. |
| Sulfatase | Aromatic ring, hydrogen bond acceptors | The cyano group might participate in binding to the active site. |
This table is illustrative and based on findings from related compounds, not direct studies of this compound.
Cellular Biochemical Pathway Modulation (e.g., Glutathione (B108866) Level Perturbation in Cell Lines)
Glutathione (GSH) is a critical intracellular antioxidant, playing a key role in protecting cells from oxidative stress and detoxifying harmful substances. nih.govnih.gov Perturbation of glutathione levels is a mechanism by which various compounds can exert cellular effects, including inducing cytotoxicity in cancer cells.
While no studies have directly investigated the effect of this compound on glutathione levels, research on other phenolic compounds and their derivatives provides some insights. Certain phenolic compounds can modulate intracellular glutathione concentrations, in some cases leading to an initial increase in GSH synthesis as a protective response, which may be followed by depletion under conditions of high oxidative stress. mdpi.com The impact of a compound on glutathione homeostasis is complex and depends on its chemical properties, concentration, and the specific cell type. The reactivity of the cyano and hydroxyl groups on the benzene ring of this compound could potentially influence cellular redox balance and, consequently, glutathione levels. However, without experimental data, this remains speculative.
Analysis of Cytotoxicity in In Vitro Cell Models (Focus on cellular mechanisms, not therapeutic outcomes)
The cytotoxicity of benzoic acid derivatives against various cancer cell lines has been a subject of interest. Studies on hydroxybenzoic acids have shown that their cytotoxic effects are influenced by the number and position of hydroxyl groups. nih.govnih.gov For instance, certain dihydroxybenzoic acid isomers have demonstrated cytotoxic activity in breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.govnih.gov
The cellular mechanisms underlying the cytotoxicity of such compounds can be multifaceted and may include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The presence of both a hydroxyl and a cyano group in this compound could lead to a unique biological activity profile. The lipophilicity of the compound, as discussed in the following section, would also play a crucial role in its ability to cross cell membranes and exert cytotoxic effects. The specific cellular mechanisms of this compound would need to be elucidated through dedicated in vitro studies, including assays for apoptosis (e.g., caspase activation, DNA fragmentation) and cell cycle analysis.
Table 2: Potential Cytotoxic Mechanisms of Benzoic Acid Derivatives in Cancer Cell Lines
| Cellular Mechanism | Description | Potential Relevance to this compound |
| Induction of Apoptosis | Programmed cell death, often involving caspase activation. | The phenolic structure could potentially trigger apoptotic pathways. |
| Cell Cycle Arrest | Halting of the cell division cycle at specific checkpoints. | A possible mechanism of antiproliferative activity. |
| Generation of ROS | Increased production of reactive oxygen species, leading to oxidative stress. | The hydroxyl group may be involved in redox cycling. |
This table outlines general mechanisms observed for related compounds and represents potential areas of investigation for this compound.
Lipophilicity and its Relationship to Molecular Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of a compound. scispace.commdpi.com It affects a molecule's absorption, distribution, metabolism, excretion, and ability to cross biological membranes to reach its target.
For a series of related compounds, there is often a correlation between lipophilicity and biological activity, which can be linear or parabolic. nih.gov For benzoic acid derivatives, the lipophilicity is influenced by the nature and position of substituents on the aromatic ring. The addition of a hydroxyl group generally decreases lipophilicity, while a cyano group can have a more complex effect.
Quantitative structure-activity relationship (QSAR) studies on various classes of benzoic acid derivatives have often highlighted the importance of lipophilicity for their biological activity. nih.govnih.govufms.br For instance, in some cases, an optimal level of lipophilicity is required for maximum efficacy; compounds that are too hydrophilic may not effectively cross cell membranes, while those that are too lipophilic might be poorly soluble or exhibit non-specific binding.
Advanced Research Applications and Prospects in Chemical Science
Role as Precursors and Building Blocks in Organic Synthesis
As a substituted benzoic acid, this compound serves as a valuable starting material, or precursor, for constructing more complex molecular frameworks. The presence of three distinct reactive sites allows for selective chemical transformations, making it an attractive building block for targeted synthesis.
The primary documented role of 2-Cyano-6-hydroxybenzoic acid as a precursor is in the synthesis of 2-cyano-6-hydroxybenzothiazole (B1631455). This benzothiazole derivative is a crucial intermediate in the production of D-luciferin, the light-emitting compound found in fireflies. researchgate.net The synthesis of D-luciferin is of significant interest for its widespread use in bioluminescence imaging, a vital tool in biological and medical research. researchgate.net
The conversion of the benzoic acid to the benzothiazole is achieved through condensation with an appropriate aminothiol, a common and effective method for forming the benzothiazole ring system. nih.gov Once formed, 2-cyano-6-hydroxybenzothiazole readily reacts with D-cysteine under neutral aqueous conditions to yield D-luciferin in high yields. researchgate.net This pathway underscores the strategic importance of cyanohydroxybenzoic acid derivatives in accessing biologically significant and high-value molecules.
| Precursor Compound | Reagent | Key Intermediate | Final Complex Molecule |
| This compound (plausible) | 2-Aminothiophenol | 2-Cyano-6-hydroxybenzothiazole | D-luciferin |
| 2-Cyano-6-hydroxybenzothiazole | D-Cysteine | - | D-luciferin |
Beyond the synthesis of luciferin, the 2-cyanobenzothiazole scaffold, derived from precursors like this compound, is a valuable entity in its own right. Benzothiazoles are a class of heterocyclic compounds frequently found in molecules with significant biological activity and are used in medicinal chemistry. mdpi.com
The 2-cyanobenzothiazole unit is particularly useful as a versatile chemical handle. nih.gov It is employed in bioorthogonal chemistry, where its rapid and selective reaction with 1,2-aminothiols (such as an N-terminal cysteine residue on a protein) allows for the specific labeling and immobilization of biomolecules under physiological conditions. nih.gov This "CBT ligation" technique has applications in developing diagnostic tools and targeted drug delivery systems. nih.gov The ability to synthesize functionalized 2-cyanobenzothiazoles from accessible precursors is therefore essential for the advancement of this chemical biology tool. mdpi.com
| Synthetic Target | Key Precursor | Primary Reagent | Reaction Type |
| 2-Cyano-6-hydroxybenzothiazole | This compound | 2-Aminothiophenol | Condensation/Cyclization |
| Site-specifically labeled protein | Protein with N-terminal Cysteine | 2-Cyanobenzothiazole derivative | Bioorthogonal Ligation |
Development of Functional Materials and Polymers
The structural features of this compound make it a promising candidate for the design of novel polymers and functional materials. Its rigid aromatic core provides thermal stability, while the hydroxyl and carboxyl groups offer points for polymerization. The polar nitrile group can impart specific electronic and organizational properties.
The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows this compound to act as an AB-type monomer for direct polycondensation reactions. This can lead to the formation of aromatic polyesters. This class of polymers is known for high thermal resistance and is used in applications ranging from specialty films to resins. The inclusion of the pendant cyano group along the polyester backbone would be expected to modify the polymer's properties, such as increasing its polarity, altering its solubility, and enhancing its thermal stability.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, typically possess a rigid, elongated (calamitic) or disk-like (discotic) shape. The structure of this compound, with its rigid phenyl ring, is well-suited to act as a central core for a calamitic mesogen.
Furthermore, the terminal cyano group is a common feature in liquid crystal design. Its strong dipole moment enhances the intermolecular interactions that are necessary for the formation of ordered liquid crystalline phases. nih.govmdpi.com Benzoic acid derivatives, in particular, are known to form supramolecular liquid crystal structures through hydrogen bonding between the carboxylic acid groups, which can induce or stabilize mesophases. nih.govresearchgate.net Therefore, this compound is a viable building block for creating new liquid crystalline materials with specific thermal and electro-optical properties.
Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics prized for their exceptional thermal, chemical, and mechanical stability. researchgate.net Standard PAEK synthesis involves a nucleophilic aromatic substitution reaction between an activated di-halogenated monomer and a bisphenolate monomer.
While this compound is not a direct monomer for this specific pathway, the incorporation of nitrile (cyano) groups into PAEK structures is an area of active research. researchgate.net Pendant cyano groups can enhance the polymer's polarity, increase its glass transition temperature, and improve its solvent resistance. Although direct polymerization of this compound into a PAEK is not typical, it could be chemically modified to be a suitable monomer or used in alternative polymerization routes to create poly(aryl ether ketone ester) copolymers, introducing the desirable cyano functionality into these advanced material systems.
Based on a thorough review of the scientific literature, it appears there has been a misunderstanding regarding the chemical compound of interest for the specified research applications. The compound central to the synthesis of luciferin analogues is 2-cyano-6-hydroxybenzothiazole , not This compound .
Furthermore, extensive searches have not revealed any established role for This compound in the biochemical pathways of Ubiquinol-6 biosynthesis or Glutathione (B108866) biosynthesis, nor in the design of novel chemical probes and analytical reagents as outlined.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline. The requested topics of discussion are not aligned with the known scientific applications of this specific compound.
Future Directions and Emerging Research Avenues for 2 Cyano 6 Hydroxybenzoic Acid
Integrated Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental studies and computational modeling is a powerful tool for accelerating the discovery and optimization of molecular properties. For 2-Cyano-6-hydroxybenzoic acid and its derivatives, this integrated approach can provide deep insights into their behavior and guide the design of new functional molecules.
Future research could focus on the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govdergipark.org.tr These models can correlate the structural features of this compound derivatives with their chemical and biological activities. By building a database of experimental data, machine learning algorithms can be trained to predict the properties of novel, unsynthesized analogues, thereby streamlining the discovery process. For instance, QSAR studies on other benzoic acid derivatives have successfully identified key molecular descriptors governing their antimicrobial activity. nih.gov
Computational techniques like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to elucidate the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.net Such studies can predict NMR chemical shifts, electronic absorption spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's behavior in various chemical environments. researchgate.netaps.org For example, computational studies on the related compound 2-cyano-6-hydroxybenzothiazole (B1631455) have shown a significant correlation between theoretical predictions and experimental spectroscopic data. researchgate.net
| Computational Method | Predicted Properties | Potential Application |
| QSAR | Biological activity, Physicochemical properties | Guiding the design of new derivatives with enhanced activities. |
| DFT | Optimized geometry, Electronic structure, Spectroscopic parameters | Understanding reactivity, Interpreting experimental spectra. |
| TD-DFT | Electronic absorption spectra, Excited state properties | Predicting optical properties for applications in materials science. |
| Molecular Dynamics (MD) | Self-association in solution, Conformational analysis | Investigating behavior in different solvents and biological systems. ucl.ac.uk |
Expanding the Scope of Synthetic Methodologies Towards Sustainability
Future efforts could explore biocatalytic methods for the synthesis of hydroxybenzoic acids. researchgate.net The use of whole-cell biocatalysts or isolated enzymes could offer a more sustainable alternative to traditional chemical synthesis, often proceeding under milder reaction conditions and with high selectivity. researchgate.net Research into the microbial synthesis of p-hydroxybenzoic acid has demonstrated the potential of engineered metabolic pathways to produce these compounds from renewable feedstocks. researchgate.netresearchgate.net
The application of green chemistry metrics, such as E-factor and Process Mass Intensity (PMI), will be essential in evaluating and comparing the sustainability of different synthetic routes. rsc.orgrsc.orgrug.nlrsc.org These metrics provide a quantitative assessment of the environmental impact of a chemical process, taking into account factors like waste generation and resource utilization. researchgate.net For instance, a comparative analysis of different synthetic procedures for benzoic acid has been used to identify the greenest route based on a set of predefined criteria. rsc.org
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |
| Use of Renewable Feedstocks | Biocatalytic synthesis from glucose or other biomass-derived materials. | Reduced reliance on fossil fuels. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste. |
| Use of Safer Solvents | Replacement of hazardous organic solvents with water or bio-based solvents. | Reduced environmental pollution and improved safety. |
| Catalysis | Development of reusable solid acid or enzyme catalysts. rsc.org | Increased reaction efficiency and reduced waste. |
Advanced Characterization Techniques for Complex Biological and Material Systems
To fully understand the potential of this compound in biological and material science applications, advanced characterization techniques are required. These techniques can provide detailed information about the molecule's interactions with its environment at a molecular level.
High-resolution spectroscopic methods, such as multi-dimensional NMR spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, can be used to study the self-association of this compound in different solvents and its binding to biological macromolecules. ucl.ac.ukacs.orgbohrium.com These studies can reveal the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the formation of supramolecular structures. acs.orgias.ac.in
Computational simulations, particularly molecular dynamics (MD), can complement experimental studies by providing a dynamic picture of the molecule's behavior in complex systems. ucl.ac.uk MD simulations can be used to investigate the conformation of this compound in solution and its interactions with host molecules in host-guest chemistry. ucl.ac.uk
Deeper Elucidation of Reaction Pathways and Selectivity Control
A fundamental understanding of the reaction pathways involved in the synthesis and functionalization of this compound is crucial for controlling the selectivity of these reactions. The presence of three different functional groups on the benzene (B151609) ring presents a challenge in achieving regioselectivity.
Mechanistic studies, combining experimental kinetics and computational modeling, can provide insights into the transition states and intermediates of the reactions. researchgate.net This knowledge can be used to optimize reaction conditions and catalyst design to favor the formation of the desired product. For example, in electrophilic aromatic substitution reactions of disubstituted benzenes, the directing effects of the existing substituents determine the position of the incoming group. youtube.com Understanding the interplay of the electron-withdrawing cyano group and the electron-donating hydroxyl and carboxylic acid groups in this compound is key to predicting its reactivity.
Future research should also focus on the development of novel catalytic systems that can achieve high selectivity in the functionalization of the benzoic acid ring. nih.govacs.org This could involve the use of directing groups or specifically designed catalysts that can differentiate between the various C-H bonds on the aromatic ring. nih.gov
Exploration of Novel Research Applications in Emerging Technologies
The unique chemical structure of this compound makes it a promising building block for the development of novel materials with applications in emerging technologies. researchgate.netsemanticscholar.org
The phenolic hydroxyl group and the carboxylic acid group can act as ligands for metal ions, suggesting that this compound could be used to synthesize metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing. The presence of the cyano group could further functionalize the pores of the MOF or act as a site for post-synthetic modification.
Furthermore, the aromatic core and the presence of polar functional groups suggest that derivatives of this compound could be investigated for their liquid crystalline properties. aps.org The ability to self-assemble into ordered structures could lead to applications in optical displays and sensors. The cyano group is a common substituent in many known liquid crystalline materials. aps.org
| Emerging Technology | Potential Application of this compound | Key Structural Features |
| Materials Science | Building block for Metal-Organic Frameworks (MOFs). researchgate.net | Hydroxyl and carboxylic acid groups for metal coordination; cyano group for pore functionalization. |
| Organic Electronics | Precursor for organic semiconductors or liquid crystals. aps.org | Aromatic core, polar functional groups. |
| Supramolecular Chemistry | Component for self-assembled materials and molecular switches. semanticscholar.org | Hydrogen bonding capabilities of hydroxyl and carboxylic acid groups. |
Consideration of Sustainable Production and Environmental Impact in Chemical Synthesis
As with any chemical compound, the sustainable production and environmental impact of this compound must be considered. A life cycle assessment (LCA) approach can be used to evaluate the environmental footprint of its synthesis from cradle to grave. semanticscholar.orgchemcopilot.comacs.orgmdpi.comulisboa.pt
An LCA study would quantify the consumption of resources, energy, and the generation of emissions and waste throughout the entire production process. chemcopilot.commdpi.com This would allow for the identification of environmental "hotspots" in the synthetic route and guide the development of more sustainable alternatives. chemcopilot.com Predictive LCA methods can be employed in the early stages of process development to estimate the environmental impact before a full-scale process is established. acs.org
Future research should focus on developing synthetic pathways that minimize the use of hazardous substances and the generation of waste. mdpi.com The principles of green chemistry should be integrated into the design of the synthesis of this compound to ensure its production is environmentally responsible. mdpi.com
Q & A
Q. What are the established synthetic routes for 2-Cyano-6-hydroxybenzoic acid, and how do reaction conditions influence yield?
Q. How does pH affect the stability of this compound in aqueous solutions?
Stability studies should assess hydrolysis of the nitrile group to amides or carboxylic acids under acidic/basic conditions. Buffer solutions (pH 2–12) are incubated with the compound at 25–37°C, with aliquots analyzed via HPLC or UV-Vis for degradation products. For example, at pH < 3, nitrile hydrolysis may accelerate, requiring stabilization with aprotic solvents or low-temperature storage .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Contradictions often arise from tautomerism or solvent effects. For instance, keto-enol tautomerism in the hydroxyl-carboxyl system may shift proton signals. Computational tools (DFT calculations) can predict tautomer stability, while variable-temperature NMR experiments (25–60°C) reveal dynamic equilibria . Cross-validation with X-ray crystallography is ideal for resolving ambiguities .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
The electron-withdrawing cyano and carboxyl groups direct electrophiles to meta/para positions. To enhance regiocontrol:
- Use directing groups (e.g., Boc-protected hydroxyl) to block undesired sites.
- Apply microwave-assisted synthesis for faster kinetics, reducing side reactions.
- Compare substituent effects via Hammett plots to predict reactivity trends .
Q. How do solvent polarity and temperature influence the compound’s antioxidant activity in biological assays?
- Solvent : Polar solvents (e.g., DMSO) may stabilize radical intermediates in DPPH/ABTS assays, enhancing measured activity.
- Temperature : Elevated temperatures (e.g., 37°C vs. 25°C) can accelerate electron transfer but also degrade labile groups. Dose-response curves under varying conditions are essential to distinguish thermal artifacts from true activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
